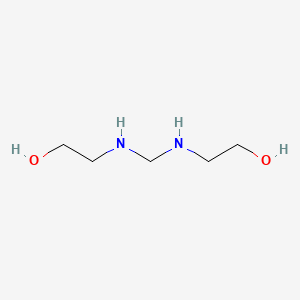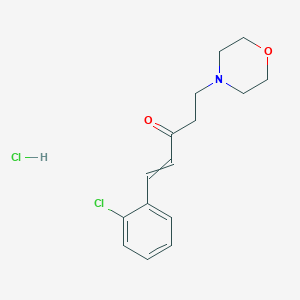
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a chlorophenyl group, a morpholine ring, and a pentenone moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylmagnesium bromide with cyclohexanone to form a cyclohexene intermediate. This intermediate is then oxidized using potassium permanganate to yield a hydroxy ketone. The hydroxy ketone undergoes imination with methylamine, followed by a rearrangement at elevated temperatures to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of commercially available and safe materials, along with high reaction yields, is crucial for efficient production. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 2-(2-Chlorophenyl)-1-iodooctane
- 1-Chloro-4-ethylcyclohexane
- 2-Bromobutane
Comparison: Compared to these similar compounds, 1-(2-Chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pentenone moiety provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Propiedades
Número CAS |
35566-43-9 |
|---|---|
Fórmula molecular |
C15H19Cl2NO2 |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-5-morpholin-4-ylpent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C15H18ClNO2.ClH/c16-15-4-2-1-3-13(15)5-6-14(18)7-8-17-9-11-19-12-10-17;/h1-6H,7-12H2;1H |
Clave InChI |
WCQXFYMZHMCDET-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(=O)C=CC2=CC=CC=C2Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


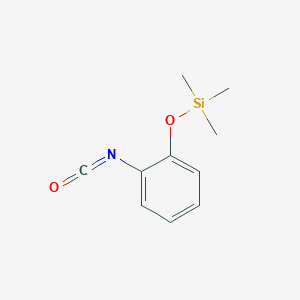
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

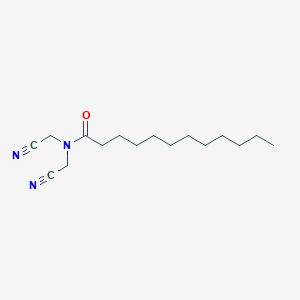
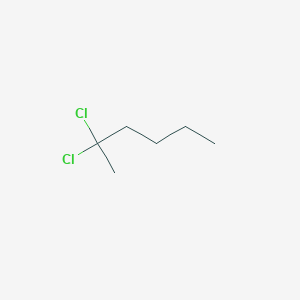
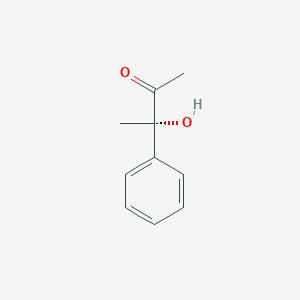
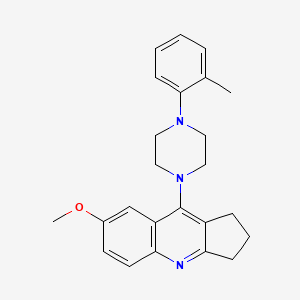
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
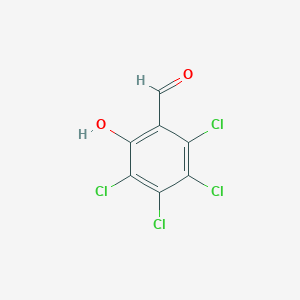

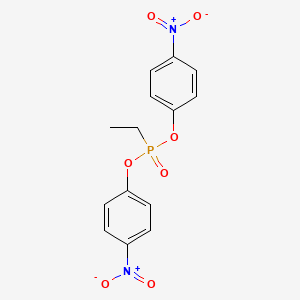
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
